molecular formula C10H10BrF3 B2727546 4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene CAS No. 2228736-43-2

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B2727546
CAS No.: 2228736-43-2
M. Wt: 267.089
InChI Key: GURNECAWBAUJCZ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene typically involves the bromination of 1-methyl-2-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the trifluoromethyl group.

Major Products Formed

    Substitution: Formation of 4-(2-Hydroxyethyl)-1-methyl-2-(trifluoromethyl)benzene.

    Oxidation: Formation of 4-(2-Bromoethyl)-1-carboxy-2-(trifluoromethyl)benzene.

    Reduction: Formation of 4-(2-Bromoethyl)-1-methylbenzene.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)toluene: Similar structure but lacks the trifluoromethyl group.

    4-(2-Bromoethyl)phenol: Contains a hydroxyl group instead of a methyl group.

    4-(2-Bromoethyl)-1-methylbenzene: Lacks the trifluoromethyl group.

Uniqueness

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURNECAWBAUJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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